molecular formula C11H7BrN2O B3041272 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile CAS No. 26454-86-4

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile

Cat. No. B3041272
CAS RN: 26454-86-4
M. Wt: 263.09 g/mol
InChI Key: OPAVHIMDYMQERE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile, also known as ABF, is a synthetic compound that has garnered attention in scientific research due to its potential as a pharmacological agent. ABF belongs to the furan class of compounds and has a molecular formula of C12H7BrN2O.

Scientific Research Applications

1. Heterocyclic Chemistry and Molecular Structures

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile plays a significant role in heterocyclic chemistry. It has been used as a precursor in synthesizing various complex heterocyclic compounds. For instance, research has explored its use in synthesizing 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, highlighting its versatility in forming different heterocyclic systems (Gewald & Bellmann, 1983). Additionally, the synthesis and crystal structure analysis of related compounds, like 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, provide insights into the molecular structures and potential applications of these compounds in material science and pharmaceutical research (Naghiyev et al., 2022).

2. Synthesis of Novel Compounds

Research has focused on synthesizing new derivatives and compounds using this compound as a building block. For instance, studies have synthesized new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the potential of this compound in creating novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Shaker, 2006).

3. Optical Molecular Switches and Electronic Transport

A study on 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, a derivative of this compound, investigated its electronic transport properties. This research is significant in understanding how such compounds can function as optical molecular switches, offering potential applications in electronic and photonic devices (Farbodnia et al., 2021).

4. Antimicrobial Activity

Another area of application is in the field of antimicrobial research. Compounds synthesized using this compound have been evaluated for their antimicrobial activities. For example, the synthesis of novel Schiff bases using derivatives of this compound and their subsequent evaluation for antimicrobial activity showcases its potential in developing new antimicrobial agents (Puthran et al., 2019).

5. Electrocatalytic Applications

Furthermore, research has explored the electrocatalytic applications of derivatives of this compound. For instance, the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through electrocatalytic multicomponent assembling highlights its potential use in electrochemistry and catalysis (Vafajoo et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds, potentially leading to various cellular effects.

Action Environment

The action environment of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile can influence its action, efficacy, and stability. For instance, the compound’s reaction with triethylamine in ethanol under reflux conditions leads to the formation of a brown solid . This suggests that the compound’s action can be influenced by factors such as temperature, solvent, and the presence of other chemicals.

properties

IUPAC Name

2-amino-5-(4-bromophenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVHIMDYMQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254928
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26454-86-4
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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